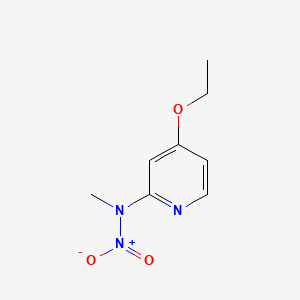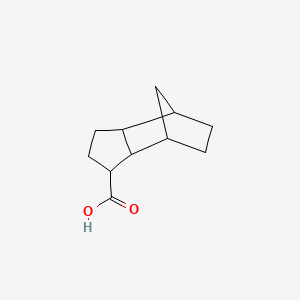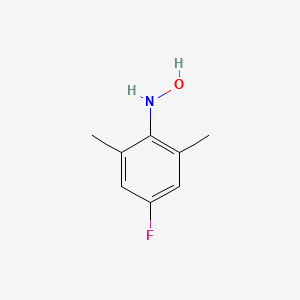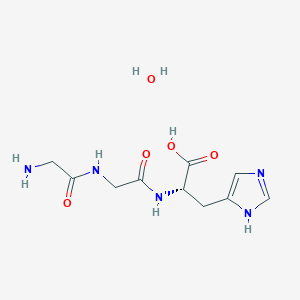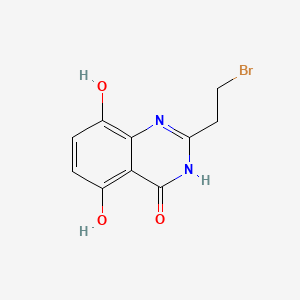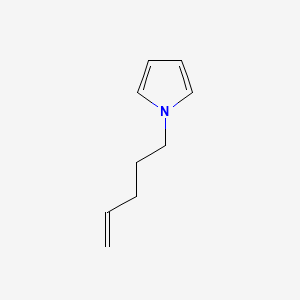
2-Naphthylamine-13C6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Naphthylamine-13C6 is a labeled compound where six carbon atoms in the naphthylamine structure are replaced with the carbon-13 isotope. This compound is primarily used in scientific research, particularly in the fields of chemistry and biochemistry, due to its unique isotopic labeling which allows for detailed studies using techniques such as mass spectrometry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 2-Naphthylamine-13C6 typically involves the synthesis of 2-naphthylamine followed by isotopic labeling. One common method for synthesizing 2-naphthylamine involves the reduction of 2-nitronaphthalene. This process can be carried out using various reducing agents such as iron powder in the presence of hydrochloric acid .
Industrial Production Methods
Industrial production of 2-naphthylamine often involves the Bucherer reaction, where 2-naphthol is heated with ammonium zinc chloride at temperatures between 200-210°C . The isotopic labeling with carbon-13 is then achieved through specialized chemical processes that incorporate the isotope into the molecular structure.
Analyse Chemischer Reaktionen
Types of Reactions
2-Naphthylamine-13C6 undergoes several types of chemical reactions, including:
Oxidation: This reaction can yield ortho-carboxy-hydrocinnamic acid when oxidized.
Reduction: Reduction by sodium in boiling amyl alcohol solution forms tetrahydro-3-naphthylamine.
Substitution: Amination reactions can produce various sulfonic acid derivatives used in dye manufacturing.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium in boiling amyl alcohol is a typical reducing agent.
Substitution: Sulfonation reactions often use sulfuric acid or chlorosulfonic acid.
Major Products
Oxidation: Ortho-carboxy-hydrocinnamic acid.
Reduction: Tetrahydro-3-naphthylamine.
Substitution: Various sulfonic acid derivatives.
Wissenschaftliche Forschungsanwendungen
2-Naphthylamine-13C6 is widely used in scientific research due to its isotopic labeling, which allows for detailed analysis in various fields:
Chemistry: Used in studies involving reaction mechanisms and pathways.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism.
Wirkmechanismus
The mechanism of action of 2-Naphthylamine-13C6 involves its interaction with various molecular targets and pathways. For instance, it can undergo metabolic activation to form reactive intermediates that bind to DNA, leading to mutagenic effects . The compound’s mutagenicity is controlled by both activating and inactivating reactions, with liver microsomes and cytosolic proteins playing crucial roles .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Naphthylamine: Another isomer of naphthylamine with similar chemical properties.
N-phenyl-13C6-1-naphthylamine: A related compound with phenyl and carbon-13 labeling.
Uniqueness
2-Naphthylamine-13C6 is unique due to its specific isotopic labeling, which provides distinct advantages in tracing and analyzing chemical and biochemical processes. This makes it particularly valuable in research applications where precise tracking of molecular interactions is required.
Eigenschaften
Molekularformel |
C10H9N |
|---|---|
Molekulargewicht |
149.14 g/mol |
IUPAC-Name |
naphthalen-2-amine |
InChI |
InChI=1S/C10H9N/c11-10-6-5-8-3-1-2-4-9(8)7-10/h1-7H,11H2/i1+1,2+1,3+1,4+1,8+1,9+1 |
InChI-Schlüssel |
JBIJLHTVPXGSAM-MROVPUMUSA-N |
Isomerische SMILES |
C1=C[13C]2=[13CH][13CH]=[13CH][13CH]=[13C]2C=C1N |
Kanonische SMILES |
C1=CC=C2C=C(C=CC2=C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


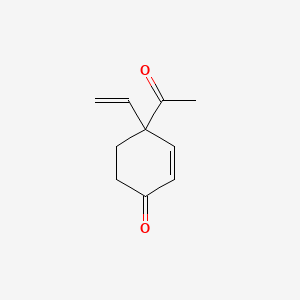
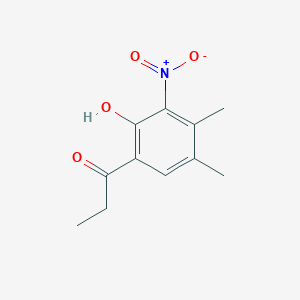
![6-nitroso-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13835623.png)
![4-chlorobutyl N-[4-chloro-2-[(2S)-4-cyclopropyl-1,1,1-trifluoro-2-hydroxybut-3-yn-2-yl]phenyl]carbamate](/img/structure/B13835624.png)
